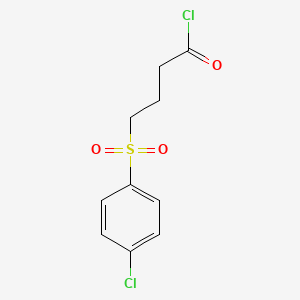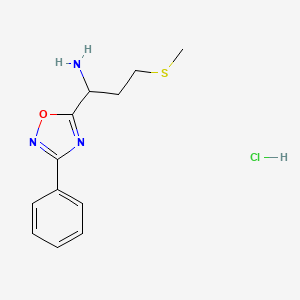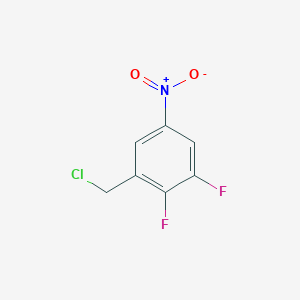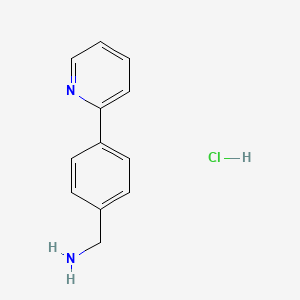![molecular formula C6H11F2NO B1404980 [(2R)-4,4-difluoro-1-metilpirrolidin-2-il]metanol CAS No. 1408002-86-7](/img/structure/B1404980.png)
[(2R)-4,4-difluoro-1-metilpirrolidin-2-il]metanol
Descripción general
Descripción
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol is a fluorinated pyrrolidine derivative. This compound is of interest due to its unique structural features, which include a pyrrolidine ring substituted with two fluorine atoms and a hydroxymethyl group. The presence of fluorine atoms often imparts unique chemical and biological properties, making such compounds valuable in various fields of research and industry.
Aplicaciones Científicas De Investigación
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Análisis Bioquímico
Biochemical Properties
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones. The nature of these interactions involves the binding of [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol to the active site of the enzyme, leading to a conformational change that facilitates the catalytic process .
Cellular Effects
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol can modulate the activity of signaling molecules such as protein kinases, leading to altered phosphorylation states and subsequent changes in gene expression . Additionally, it can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
The molecular mechanism of [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol binds to specific sites on target proteins, leading to either inhibition or activation of their enzymatic activity. This binding can result in conformational changes that affect the protein’s function. Furthermore, [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol remains stable under certain conditions but may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol can result in cumulative effects on cellular processes, which may differ from short-term exposure outcomes .
Dosage Effects in Animal Models
The effects of [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level marks the transition from beneficial to harmful effects .
Metabolic Pathways
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which play roles in the oxidation and reduction of alcohols and aldehydes. These interactions can affect metabolic flux and alter the levels of metabolites within the cell . Additionally, [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol may influence the activity of other metabolic enzymes, leading to changes in overall metabolic activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol typically involves the introduction of fluorine atoms into a pyrrolidine ring. One common method is the nucleophilic substitution reaction where a suitable pyrrolidine precursor is treated with a fluorinating agent under controlled conditions. For example, the reaction of 4,4-difluoro-1-methylpyrrolidine with formaldehyde in the presence of a reducing agent like sodium borohydride can yield [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]carboxylic acid.
Reduction: [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. This can lead to inhibition or modulation of the target’s activity, which is valuable in drug design and development .
Comparación Con Compuestos Similares
Similar Compounds
[(2R)-4,4-difluoro-1-methylpyrrolidine]: Lacks the hydroxymethyl group but shares the fluorinated pyrrolidine core.
[(2R)-4-fluoro-1-methylpyrrolidin-2-yl]methanol: Contains only one fluorine atom, which may result in different chemical and biological properties.
Uniqueness
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol is unique due to the presence of two fluorine atoms and a hydroxymethyl group, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c1-9-4-6(7,8)2-5(9)3-10/h5,10H,2-4H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBIVKQOFIPRQX-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(C[C@@H]1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[2.5]octan-1-amine hydrochloride](/img/structure/B1404899.png)
![spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid](/img/structure/B1404901.png)
![8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid](/img/structure/B1404902.png)

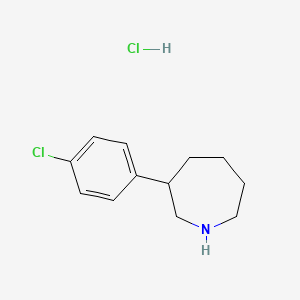
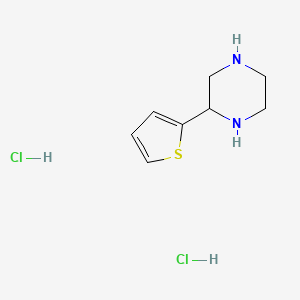

![2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404911.png)
![[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride](/img/structure/B1404912.png)
